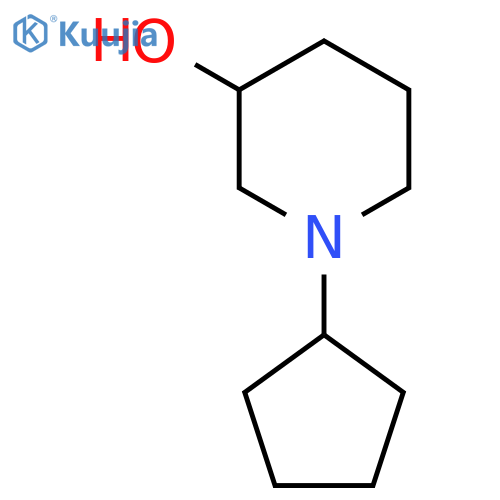

Cas no 1250687-29-6 (1-Cyclopentylpiperidin-3-ol)

1-Cyclopentylpiperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopentylpiperidin-3-ol

- F8882-7501

- AKOS011297762

- SCHEMBL6627476

- 1250687-29-6

-

- インチ: InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2

- InChIKey: MBYJEAZPIWFZDS-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)N2CCCC(C2)O

計算された属性

- せいみつぶんしりょう: 169.146664230g/mol

- どういたいしつりょう: 169.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 23.5Ų

1-Cyclopentylpiperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8882-7501-1g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 1g |

$328.0 | 2023-09-06 | |

| Life Chemicals | F8882-7501-0.5g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 0.5g |

$311.0 | 2023-09-06 | |

| Life Chemicals | F8882-7501-5g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 5g |

$984.0 | 2023-09-06 | |

| TRC | C152426-500mg |

1-Cyclopentylpiperidin-3-ol |

1250687-29-6 | 500mg |

$ 295.00 | 2022-06-06 | ||

| Life Chemicals | F8882-7501-0.25g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 0.25g |

$295.0 | 2023-09-06 | |

| Life Chemicals | F8882-7501-10g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 10g |

$1378.0 | 2023-09-06 | |

| TRC | C152426-100mg |

1-Cyclopentylpiperidin-3-ol |

1250687-29-6 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C152426-1g |

1-Cyclopentylpiperidin-3-ol |

1250687-29-6 | 1g |

$ 475.00 | 2022-06-06 | ||

| Life Chemicals | F8882-7501-2.5g |

1-cyclopentylpiperidin-3-ol |

1250687-29-6 | 95%+ | 2.5g |

$656.0 | 2023-09-06 |

1-Cyclopentylpiperidin-3-ol 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

1-Cyclopentylpiperidin-3-olに関する追加情報

1-Cyclopentylpiperidin-3-ol: A Comprehensive Overview

The compound with CAS No. 1250687-29-6, commonly referred to as 1-Cyclopentylpiperidin-3-ol, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a cyclopentyl group attached at the 1-position and a hydroxyl group at the 3-position. The unique structure of 1-Cyclopentylpiperidin-3-ol makes it a valuable compound for exploring its potential in drug discovery and chemical synthesis.

Recent studies have highlighted the importance of 1-Cyclopentylpiperidin-3-ol in medicinal chemistry, particularly in the development of bioactive molecules. Its structure allows for various functional group modifications, enabling researchers to investigate its role as a building block for complex molecules. For instance, the cyclopentyl group introduces steric hindrance, which can influence the compound's interaction with biological targets. This property has been leveraged in designing molecules with enhanced selectivity and potency.

The synthesis of 1-Cyclopentylpiperidin-3-ol involves multi-step reactions that highlight the versatility of piperidine derivatives. One common approach involves the alkylation of piperidine followed by hydroxylation to introduce the hydroxyl group. The optimization of these reactions has been a focus of recent research, with studies exploring catalysts and reaction conditions to improve yield and purity. Such advancements are crucial for scaling up production for potential therapeutic applications.

In terms of pharmacological activity, 1-Cyclopentylpiperidin-3-ol has shown promise in preclinical models. Research indicates that it may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways has been explored, suggesting potential applications in cancer therapy or inflammation management.

One notable application of 1-Cyclopentylpiperidin-3-ol is its use as an intermediate in the synthesis of more complex bioactive compounds. For example, it serves as a precursor for molecules with intricate stereochemistry, which are often challenging to synthesize directly. This role underscores its importance in modern drug discovery pipelines.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms underlying the activity of 1-Cyclopentylpiperidin-3-ol. Advanced techniques such as computational modeling and high-throughput screening are being employed to identify novel targets and optimize its therapeutic potential. Furthermore, efforts are underway to explore its safety profile and pharmacokinetics, which are critical for progressing toward clinical trials.

In conclusion, 1-Cyclopentylpiperidin-3-ol (CAS No. 1250687-29-6) stands as a versatile and intriguing molecule with significant potential in drug development and chemical synthesis. Its unique structure and promising pharmacological properties make it a focal point for ongoing research efforts aimed at harnessing its full potential in addressing unmet medical needs.

1250687-29-6 (1-Cyclopentylpiperidin-3-ol) 関連製品

- 18760-79-7(trans-2-(Dimethylamino)cyclopentanol)

- 34162-21-5(2-Chloro-N-2-(2,3-Dichlorophenyl)EthylAcetamide)

- 1805968-79-9(4-Hydroxy-2-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 2416991-42-7(Imidazo[1,2-a]pyrazin-2-ylamine dihydrochloride)

- 2680805-23-4(benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate)

- 899994-29-7(4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)

- 26732-61-6(4-Quinolacetic Acid tert-Butyl Ester)

- 1261559-27-6(3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid)

- 2227955-25-9(rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)